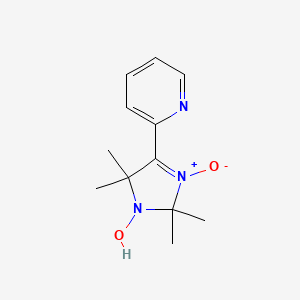![molecular formula C15H12N4O3 B5795104 {1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol](/img/structure/B5795104.png)
{1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol, also known as NBMI, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound has been shown to have a number of unique properties that make it a promising candidate for use in a variety of scientific research applications.
作用機序
The mechanism of action of {1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol involves its ability to bind to heavy metals and remove them from the body. This is accomplished through the formation of stable complexes between {1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol and the heavy metal ions, which are then excreted from the body.
Biochemical and Physiological Effects:
{1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol has been shown to have a number of biochemical and physiological effects in the body. These include its ability to reduce oxidative stress, inhibit inflammation, and promote cellular regeneration. {1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol has also been shown to have a protective effect on the liver and kidneys, and may be useful in the treatment of certain types of cancer.
実験室実験の利点と制限
One of the main advantages of {1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol is its high affinity for heavy metals, which makes it a highly effective chelating agent. However, there are also some limitations to its use in lab experiments. For example, {1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol can be difficult to synthesize in large quantities, and its stability can be affected by factors such as pH and temperature.
将来の方向性
There are a number of potential future directions for research on {1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol. One area of interest is the development of new methods for synthesizing {1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol that are more efficient and cost-effective. Another area of research involves the use of {1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol in the treatment of specific diseases and conditions, such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for further research into the long-term safety and efficacy of {1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol in humans.
合成法
The synthesis of {1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol involves the reaction of 4-nitrobenzaldehyde with 1H-benzimidazole in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to further chemical modifications to produce the final compound.
科学的研究の応用
{1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol has been studied extensively for its potential applications in a variety of scientific research fields. One of the most promising areas of research involves the use of {1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol as a chelating agent for heavy metals. {1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol has been shown to be highly effective at removing a wide range of heavy metals from the body, including lead, mercury, and cadmium.
特性
IUPAC Name |
[1-[(E)-(4-nitrophenyl)methylideneamino]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-10-15-17-13-3-1-2-4-14(13)18(15)16-9-11-5-7-12(8-6-11)19(21)22/h1-9,20H,10H2/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDOIQAPTNOKHB-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2N=CC3=CC=C(C=C3)[N+](=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2/N=C/C3=CC=C(C=C3)[N+](=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5795022.png)
![N-(4-{[benzyl(ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5795026.png)
![1-[3-(4-tert-butylphenyl)acryloyl]azepane](/img/structure/B5795030.png)
![N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B5795039.png)
![N-(3-chlorophenyl)-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5795043.png)

![N-[4-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5795053.png)

![2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide](/img/structure/B5795069.png)

![N,N-diethyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795077.png)


![N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5795123.png)